N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide

Physicochemical profiling Solubility LogP

Procure N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide (CAS 851408-65-6) for systematic SAR alongside the 7,8-dimethyl analog (ChemDiv C279-0885). The 7-methyl substitution and ethyl-linked sulfonamide enable decoupling of electronic from steric effects in Nav1.7 inhibitor profiling, NMDA receptor binding studies, and antimalarial/EGFR-TK scaffold optimization. Intermediate logP/logD and solubility characteristics support head-to-head comparison of drug-likeness parameters. Inquire for bulk quantities and custom synthesis options.

Molecular Formula C13H16N2O3S
Molecular Weight 280.34
CAS No. 851408-65-6
Cat. No. B2641144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide
CAS851408-65-6
Molecular FormulaC13H16N2O3S
Molecular Weight280.34
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C(=O)N2)CCNS(=O)(=O)C
InChIInChI=1S/C13H16N2O3S/c1-9-3-4-10-8-11(5-6-14-19(2,17)18)13(16)15-12(10)7-9/h3-4,7-8,14H,5-6H2,1-2H3,(H,15,16)
InChIKeyXPPSACATPCGOTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide (CAS 851408-65-6): A 2-Oxoquinoline Sulfonamide Research Compound


N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide (CAS 851408-65-6) is a synthetic small molecule (MF: C13H16N2O3S, MW: 280.34 g/mol) belonging to the 2-oxo-1,2-dihydroquinoline sulfonamide class . This class has been broadly investigated for inhibitory activity against targets such as voltage-gated sodium channels (Nav1.7), epidermal growth factor receptor tyrosine kinase (EGFR-TK), and for antimalarial applications [1]. The compound features a 7-methyl substituent on the quinolinone core and an ethyl linker to a methanesulfonamide group, structural features that differentiate it from other analogs within the same chemical series.

Why N-[2-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide Cannot Be Simply Replaced by In-Class Analogs


Within the dihydroquinoline sulfonamide series, minor structural modifications, such as the position and number of methyl or methoxy substituents on the quinolinone core, lead to significant shifts in key physicochemical properties like lipophilicity (logP/logD) and aqueous solubility (logSw) . Furthermore, class-level pharmacological data show that seemingly similar analogs can exhibit vastly different biological potency; for example, a 7-nitro-3-methanesulfonamido derivative displays micromolar affinity for the NMDA receptor, while other analogs are potent nanomolar inhibitors of Nav1.7 [1][2]. These variations mean that substituting the 7-methyl derivative with a 7,8-dimethyl or 5,8-dimethoxy analog carries a high risk of altering a compound's bioavailability, target engagement, and overall experimental reproducibility in biological assays. The quantitative evidence below details the specific, measurable differences that support this compound's distinct profile for research procurement.

Quantitative Differentiation Evidence for N-[2-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide Against Closest Analogs


Enhanced Aqueous Solubility Over the 7,8-Dimethyl Analog

Compared to its closest commercially cataloged analog, N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide (ChemDiv ID C279-0885), the target 7-methyl compound is predicted to have a higher aqueous solubility due to its lower molecular weight (280.34 vs. 294.37 g/mol) and reduced lipophilicity from having one fewer methyl group . While experimentally measured logSw for the target compound is not available, the 7,8-dimethyl analog has a recorded logSw of -2.462, and the 7-methyl analog is expected to show a less negative logSw by approximately 0.3–0.5 log units based on the established contribution of a methyl group to hydrophobicity .

Physicochemical profiling Solubility LogP

Lower Lipophilicity (logP) Compared to the 7,8-Dimethyl Derivative

The measured logP for the 7,8-dimethyl analog is 1.659 and logD is 1.6589, indicating moderate lipophilicity . The 7-methyl target compound, lacking the additional methyl group at the 8-position, is expected to have a lower logP by approximately 0.3–0.5 units, placing it in a more favorable range for CNS drug-like properties (typically logP 1–3). This difference can be critical when selecting compounds for CNS-targeted screening cascades.

Lipophilicity Drug-likeness LogD

Class-Level Potency Differentiation from a 7-Nitro Analog at the NMDA Receptor

A structurally related dihydroquinoline sulfonamide, C,C,C-Trifluoro-N-(7-nitro-2-oxo-1,2-dihydro-quinolin-3-yl)-methanesulfonamide, has a measured IC50 of 620 nM against the N-methyl-D-aspartate (NMDA) glutamate receptor in a radioligand binding assay [1]. This demonstrates that the 7-position substituent on the quinolinone core is a critical driver of target engagement within this chemical series. The 7-methyl substituent on the target compound presents an electronically and sterically distinct environment compared to the 7-nitro group (electron-withdrawing, larger), suggesting a different selectivity profile at ion channels and receptors.

NMDA receptor Ion channel IC50

Distinct Molecular Topology Compared to the 5,8-Dimethoxy Analog

The target 7-methyl compound has a different hydrogen bonding and polar surface area profile compared to the 5,8-dimethoxy analog (CAS 851408-53-2). While experimental PSA data for both are not publicly available from non-excluded sources, the 7,8-dimethyl analog from ChemDiv has a measured topological polar surface area (TPSA) of 65.68 Ų . The 5,8-dimethoxy substitution introduces additional hydrogen bond acceptors, increasing TPSA and altering membrane permeability characteristics. The 7-methyl substitution offers a simpler, less polar topology.

Polar surface area H-bonding Topology

Optimal Application Scenarios for Procuring N-[2-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide


Structure-Activity Relationship (SAR) Studies on Quinolinone Sulfonamide Ion Channel Modulators

The compound's distinct 7-methyl substitution provides a crucial comparator for SAR exploration of dihydroquinoline sulfonamides targeting voltage-gated sodium channels (Nav1.7) as described in patent WO2017106871A1 [1]. Its intermediate lipophilicity and solubility profile, inferred from comparisons with the 7,8-dimethyl analog, make it suitable for systematic profiling alongside analogs with varying substitution patterns to map the pharmacophore requirements for Nav1.7 inhibition and selectivity over other Nav isoforms.

Physicochemical Property Benchmarking for Lead Optimization Programs

Procurement of this compound enables direct, quantitative comparison of key drug-likeness parameters (logP, logD, logSw, TPSA) against the commercially available 7,8-dimethyl analog (ChemDiv C279-0885) . This head-to-head comparison can validate computational predictions and guide the design of the next generation of analogs with optimized solubility-permeability balance for oral bioavailability.

Chemical Biology Probe for NMDA Receptor and CNS Target Screening

Class-level evidence from BindingDB demonstrates that a 7-substituted dihydroquinoline sulfonamide (7-nitro analog) engages the NMDA receptor with an IC50 of 620 nM [2]. The 7-methyl derivative offers an electronically neutral alternative to the electron-withdrawing 7-nitro group, enabling researchers to decouple electronic effects from steric effects when probing the role of the 7-position in NMDA receptor or other glutamate receptor family binding.

Antiparasitic or Kinase Inhibitor Fragment-Based Screening

The quinoline scaffold is a privileged structure in antimalarial and kinase inhibitor drug discovery . The compound's methanesulfonamide moiety is a recognized warhead for reversible enzyme inhibition. Its single 7-methyl decoration provides a defined starting fragment for structure-based design against Plasmodium targets or EGFR-TK, with the ethyl linker offering conformational flexibility absent in directly attached sulfonamide analogs.

Quote Request

Request a Quote for N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.